3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide
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Overview
Description
HS-243 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4. It has shown significant anti-inflammatory and anticancer activities. The compound has an interleukin-1 receptor-associated kinase 1 inhibition value of 24 nanomolar and an interleukin-1 receptor-associated kinase 4 inhibition value of 20 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HS-243 is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
HS-243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: HS-243 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of HS-243, which retain the core structure but have different functional groups attached. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
HS-243 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of interleukin-1 receptor-associated kinases in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Mechanism of Action
HS-243 exerts its effects by selectively inhibiting interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4. These kinases are involved in the signaling pathways that mediate inflammatory responses. By inhibiting these kinases, HS-243 reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects. Additionally, the inhibition of these kinases can lead to the induction of apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Zimlovisertib: Another interleukin-1 receptor-associated kinase inhibitor with similar anti-inflammatory properties.
IRAK4-IN-1: A selective inhibitor of interleukin-1 receptor-associated kinase 4 with potent anti-inflammatory activity.
Emavusertib: An interleukin-1 receptor-associated kinase inhibitor with applications in cancer therapy.
Uniqueness of HS-243
HS-243 is unique due to its high selectivity for both interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4, with minimal inhibition of other kinases such as transforming growth factor beta-activated kinase 1. This selectivity contributes to its potent anti-inflammatory and anticancer activities, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22) |
InChI Key |
JLLIANWHDQWCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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